An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)acetic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)acetic Acid: Properties, Synthesis, and Applications
Executive Summary: 2-(6-Bromo-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), a well-known auxin plant hormone. Its structure combines the privileged indole scaffold with two key functional handles: a carboxylic acid moiety and a bromine atom on the benzene ring. This unique combination makes it a valuable and versatile building block for medicinal chemists and researchers in drug discovery. The bromine atom at the C-6 position serves as a strategic point for introducing further molecular complexity via modern cross-coupling reactions, while the acetic acid side chain allows for conventional derivatization, such as amidation or esterification. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectroscopic data, reactivity profile, and potential applications, serving as a critical resource for scientists working with this compound.
Physicochemical and Structural Properties
2-(6-Bromo-1H-indol-3-yl)acetic acid is typically encountered as a white to off-white crystalline powder.[1] It exhibits solubility in common organic solvents like alcohols and ketones but is insoluble in water.[1] The core structure consists of a bicyclic indole ring system, with a bromine atom substituted at position 6 and an acetic acid group at the electron-rich position 3.
| Property | Value | Source(s) |
| CAS Number | 152213-66-6 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Molecular Weight | 254.08 g/mol | [2] |
| Exact Mass | 252.97384 Da | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in alcohols, ketones; Insoluble in water | [1] |
Synthesis and Purification
While several synthetic routes are conceivable, a highly rational and regioselective approach involves the bromination of a pre-formed indole-3-acetic acid derivative where other reactive sites are protected. The following protocol is a representative method adapted from literature procedures for the regioselective bromination of indole esters.[3][4] The causality behind this multi-step approach lies in controlling the inherent reactivity of the indole ring. Direct bromination of indole-3-acetic acid would likely lead to a mixture of products, as the C-3 position is highly activated towards electrophiles. By starting with the methyl ester and protecting the indole nitrogen, the reactivity of the pyrrole ring is attenuated, allowing for more controlled electrophilic substitution on the benzene portion of the molecule.
Representative Synthetic Workflow
The workflow involves three key transformations: protection, regioselective bromination, and a tandem deprotection-hydrolysis to yield the final product.
Caption: Workflow for the synthesis of 2-(6-Bromo-1H-indol-3-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 1,2-bis(methoxycarbonyl)-6-bromo-1H-indole-3-acetate (Intermediate C)
-
Rationale: This protocol begins with commercially available methyl indole-3-acetate. The N-1 and C-2 positions are protected with methoxycarbonyl groups to deactivate the pyrrole ring, thereby directing the subsequent bromination to the desired C-6 position of the benzene ring.[3]
-
To a solution of methyl indole-3-acetate (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add dimethyl oxalate (1.2 equiv).
-
Warm the reaction to room temperature and stir for 12-16 hours. Monitor completion by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-protected intermediate.
-
Dissolve the crude intermediate in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) or elemental bromine (Br₂, 1.0-1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting material.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 6-bromo protected intermediate.[3]
Step 2: Synthesis of 2-(6-Bromo-1H-indol-3-yl)acetic acid (Final Product)
-
Rationale: The final step involves the removal of the protecting groups and hydrolysis of the methyl ester to the carboxylic acid. Treatment with sodium cyanide in DMSO is an effective method for N- and C-decarbomethoxylation.[3] The ester is subsequently hydrolyzed under the workup conditions.
-
Dissolve the purified 6-bromo protected intermediate (1.0 equiv) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 3.0 equiv) to the solution.
-
Heat the mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 2-(6-Bromo-1H-indol-3-yl)acetic acid as a solid.
Spectroscopic and Analytical Characterization
While comprehensive experimental spectra for this specific compound are not widely available in peer-reviewed literature, its structure allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds and spectral databases.[5][6][7][8][9][10][11][12][13]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~10.9 - 12.0 | br s | -COOH | Carboxylic acid proton, typically broad and downfield. |
| ~8.1 - 8.3 | br s | NH | Indole N-H proton, broad due to exchange. |
| ~7.6 - 7.7 | d | H-7 | Aromatic proton ortho to the bromine, deshielded. |
| ~7.4 - 7.5 | d | H-4 | Aromatic proton on the benzene ring. |
| ~7.2 - 7.3 | s | H-2 | Pyrrole ring proton, typically a singlet or narrow triplet. |
| ~7.1 - 7.2 | dd | H-5 | Aromatic proton ortho to the bromine and meta to the pyrrole fusion. |
| ~3.7 - 3.8 | s | -CH₂ -COOH | Methylene protons of the acetic acid side chain, appear as a singlet. |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 - 175 | C OOH | Carboxylic acid carbonyl carbon. |
| ~137 - 138 | C-7a | Indole quaternary carbon. |
| ~125 - 127 | C-3a | Indole quaternary carbon. |
| ~124 - 126 | C-2 | Pyrrole ring carbon. |
| ~122 - 124 | C-4 | Aromatic CH. |
| ~121 - 123 | C-5 | Aromatic CH. |
| ~114 - 116 | C-6 | Carbon bearing the bromine atom (C-Br). |
| ~113 - 115 | C-7 | Aromatic CH. |
| ~108 - 110 | C-3 | Carbon bearing the acetic acid side chain. |
| ~31 - 33 | -CH₂ -COOH | Methylene carbon of the acetic acid side chain. |
Mass Spectrometry (MS)
In an electron ionization mass spectrum (EI-MS), 2-(6-Bromo-1H-indol-3-yl)acetic acid is expected to show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).
-
M⁺ peak: m/z ≈ 253 (corresponding to C₁₀H₈⁷⁹BrNO₂)
-
M+2 peak: m/z ≈ 255 (corresponding to C₁₀H₈⁸¹BrNO₂)
-
The M⁺ and M+2 peaks should have a relative intensity ratio of approximately 1:1, which is a definitive signature for a monobrominated compound.[14] A common fragmentation pattern would involve the loss of the carboxylic acid group (-COOH, 45 Da).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for its functional groups.[15][16]
-
~3300-3400 cm⁻¹: N-H stretch (indole).
-
~2500-3300 cm⁻¹: O-H stretch (carboxylic acid, very broad).
-
~1700-1725 cm⁻¹: C=O stretch (carboxylic acid carbonyl).
-
~1600, ~1450 cm⁻¹: C=C stretching (aromatic/indole ring).
-
~1000-1100 cm⁻¹: C-Br stretch.
Chemical Reactivity and Derivatization Potential
The molecule possesses three primary sites for chemical modification, making it a highly versatile synthetic intermediate.
Caption: Key reactivity sites of 2-(6-Bromo-1H-indol-3-yl)acetic acid.
Reactivity of the Carboxylic Acid Group
The acetic acid moiety can undergo standard transformations:
-
Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) provides access to a wide array of amides.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding esters.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(6-bromo-1H-indol-3-yl)ethanol.
Reactivity of the Indole N-H
The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This provides a route to N-substituted derivatives, which can be important for modulating biological activity and physicochemical properties.
Reactivity of the C-6 Bromine Atom
The C-Br bond is the most valuable site for building molecular complexity. It is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
Key Application: Suzuki-Miyaura Cross-Coupling The Suzuki reaction is a powerful method to couple the 6-bromoindole core with various aryl or heteroaryl boronic acids, generating biaryl structures common in pharmacologically active molecules.[17][18][19]
Representative Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 2-(6-Bromo-1H-indol-3-yl)acetic acid (or its methyl ester to avoid complications with the free acid) (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).[17]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos.[20]
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the 6-aryl-indole product.
Applications in Research and Drug Development
2-(6-Bromo-1H-indol-3-yl)acetic acid is primarily a synthetic intermediate rather than an end-product. Its value lies in its potential to generate libraries of more complex molecules for biological screening.
-
Scaffold for Medicinal Chemistry: The indole core is a "privileged structure" found in numerous approved drugs. By using the C-6 bromine for Suzuki coupling and the C-3 acetic acid for amidation, chemists can rapidly generate a diverse set of compounds with variations at two key positions, which is a cornerstone of structure-activity relationship (SAR) studies.
-
Potential Antifungal Agents: Related 3-acyl-6-bromoindoles have demonstrated potent fungicidal activity, suggesting that derivatives of 6-bromoindole-3-acetic acid could be explored for the development of new antifungal agents.[21]
-
Probes for Chemical Biology: The ability to append different functional groups allows for the synthesis of chemical probes, such as fluorescently labeled or biotinylated derivatives, to study biological targets.
Safety, Handling, and Storage
While comprehensive toxicological data is not available, 2-(6-Bromo-1H-indol-3-yl)acetic acid should be handled with care in a well-ventilated fume hood.[1]
-
Hazards: May cause respiratory, skin, and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(6-Bromo-1H-indol-3-yl)acetic acid is a strategically designed synthetic building block of significant interest to the scientific research community, particularly in the field of drug discovery. While detailed characterization and biological activity data for the compound itself are sparse in public literature, its chemical architecture provides a clear and versatile roadmap for the synthesis of novel and complex indole derivatives. The presence of orthogonal reactive sites—the carboxylic acid and the aryl bromide—allows for selective, stepwise functionalization, making it an ideal scaffold for generating chemical libraries to probe biological systems and discover new therapeutic leads. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this potent chemical tool.
References
-
ChemBK. (2024). 6-Bromoindole-3-acetic acid. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Krasnovskaya, O. O., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535. Available from: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
López-García, B., et al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 29(11), 2507. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. (2007). Revista de la Sociedad Química de México, 51(3), 154-157. Available from: [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Stanetty, P., & Schnürch, M. (2005). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Journal of the Serbian Chemical Society, 70(3), 259-293. Available from: [Link]
-
NIST. (n.d.). Acetic acid, bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[2-(6-bromo-1h-indol-1-yl)acetamido]acetic acid. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Golm Metabolome Database. (n.d.). Replica Mass Spectra of Indole-3-acetic acid (2TMS). Retrieved from [Link]
-
Pieber, B., & Kappe, C. O. (2016). Photocatalytic alkylation of pyrroles and indoles with α-diazo esters. ChemRxiv. Available from: [Link]
-
ResearchGate. (n.d.). C-H functionalization of indoles alkylation with ethyl -diazoacetate catalyzed by Mb(H64V,V68A) variant. Retrieved from [Link]
-
Wirth, T. et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1819–1826. Available from: [Link]
-
Banwell, M. G., & Lupton, D. W. (2005). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 3(13), 2449-2451. Available from: [Link]
-
Wang, Y., et al. (2023). Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction Between 3-Hydroxy-1H-pyrrole-2,5-diones with Nitrosobenzene and Ethyl Diazoacetate. Molecules, 28(14), 5408. Available from: [Link]
-
Arnold, F. H. et al. (2018). Iron-Catalyzed C—H Insertions: Organometallic and Enzymatic Carbene Transfer Reactions. Available from: [Link]
-
ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]
-
SpectraBase. (n.d.). Indole - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. scribd.com [scribd.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. compoundchem.com [compoundchem.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Acetic acid, bromo- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 21. mdpi.com [mdpi.com]
